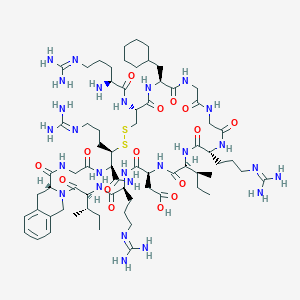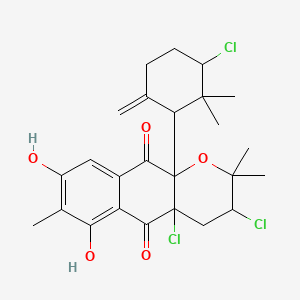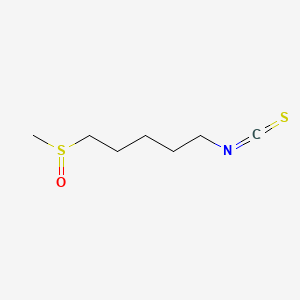
Alyssin
Übersicht
Beschreibung
Alyssin is an isothiocyanate found in Cruciferous Vegetables . It has been reported to exert anticancer activity in HepG2 cells by increasing intracellular reactive oxygen species and causing tubulin depolymerization .
Molecular Structure Analysis
Alyssin has the molecular formula C7H13NOS2 and a molecular weight of 191.314 Da . It is also known as 1-isothiocyanato-5-methylsulfinylpentane .
Physical And Chemical Properties Analysis
Alyssin has a density of 1.14g/cm3 and a boiling point of 376.3ºC at 760 mmHg . It is also known as 1-isothiocyanato-5-methylsulfinylpentane .
Relevant Papers
One relevant paper titled “Alyssin and Iberin in Cruciferous Vegetables Exert Anticancer Activity in HepG2 by Increasing Intracellular Reactive Oxygen Species and Tubulin Depolymerization” discusses the anticancer activity of Alyssin in HepG2 cells . The paper suggests that Alyssin increases intracellular reactive oxygen species and causes tubulin depolymerization, leading to anticancer activity .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity in Hepatocellular Carcinoma Alyssin has been studied for its chemopreventive potential, particularly in the context of hepatocellular carcinoma. Research by Pocasap, Weerapreeyakul, and Thumanu (2019) demonstrated that alyssin, alongside other isothiocyanates, can induce cancer cell death through apoptosis and necrosis. Alyssin was noted for its potent anticancer ability, attributed to its capacity to increase intracellular reactive oxygen species (ROS) and inhibit tubulin polymerization, leading to cell-cycle arrest in the S and G2/M phase (Pocasap, Weerapreeyakul, & Thumanu, 2019).
Drug Interactions and Metabolic Impact In 2012, Lubelska et al. investigated the interactions between alyssin and other drugs, which could influence cell metabolism. Their study found that interactions between alyssin and certain drugs could either strengthen or weaken the effect of the drugs, depending on the concentration of alyssin and the type of drug involved. This interaction suggested a role for alyssin in modulating the effects of drugs in cellular systems (Lubelska et al., 2012).
Enhancing Anticancer Drug Efficacy Research by Milczarek et al. (2018) explored the synergistic effects of alyssin when combined with the anticancer drug 5-fluorouracil. Their findings showed that combinations of 5-fluorouracil and alyssin resulted in enhanced anticancer activity, particularly in colon cancer cell lines. The study highlighted the potential of alyssin as a co-treatment to improve the efficacy of existing anticancer therapies (Milczarek et al., 2018).
Apoptosis-Inducing Capability in Cancer Cells A study by Kim, Kim, and Lim (2010) focused on the apoptosis-inducing capability of sulforaphane analogues, including alyssin, in human colon cancer cells. They discovered that alyssin and similar compounds with oxidized sulfur exhibited a more potent growth inhibitory effect and were more effective in inducing apoptosis compared to their non-oxidized counterparts. This research suggests a potential role for alyssin in targeted cancer therapies (Kim, Kim, & Lim, 2010).
Effect on Human Lymphocytes and Leukemia Cells Misiewicz, Skupińska, and Kasprzycka-Guttman (2007) evaluated the effect of alyssin on human B-lymphocytes and leukemia cells. Their study highlighted the differential response to alyssin between healthy lymphoblastoid and leukemia cells, indicating alyssin’s selective action in targeting cancer cells (Misiewicz, Skupińska, & Kasprzycka-Guttman, 2007).
Eigenschaften
IUPAC Name |
1-isothiocyanato-5-methylsulfinylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOS2/c1-11(9)6-4-2-3-5-8-7-10/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUQPVQTAUKPPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50983213 | |
| Record name | 1-Isothiocyanato-5-(methanesulfinyl)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50983213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alyssin | |
CAS RN |
646-23-1 | |
| Record name | Alyssin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=646-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alyssin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Isothiocyanato-5-(methanesulfinyl)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50983213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALYSSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0929AF184M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



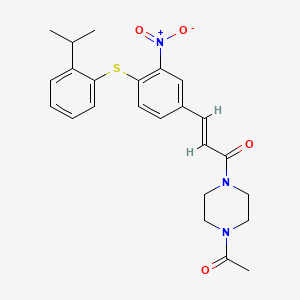
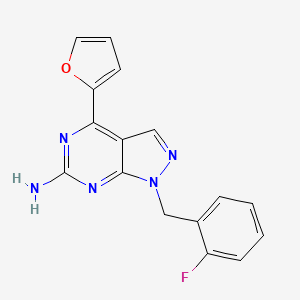
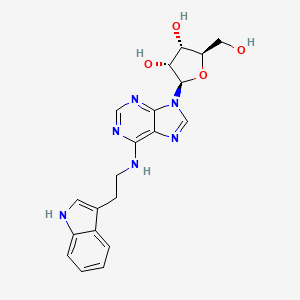
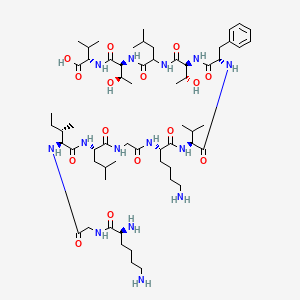
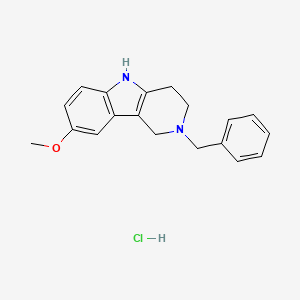
![(2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one](/img/structure/B1664735.png)
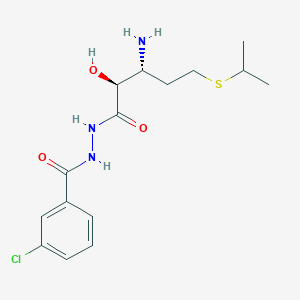
![N-[1-[[1-[(5-azido-1-cyclohexyl-3,4-dihydroxypentan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-methylpropanamide](/img/structure/B1664740.png)
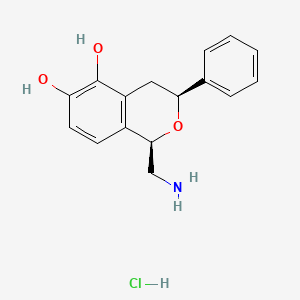
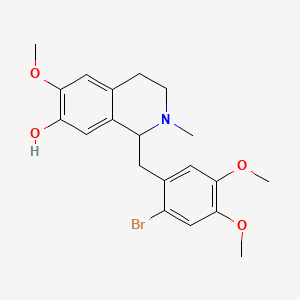
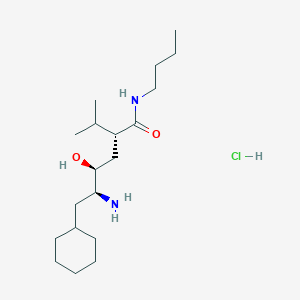
![(3S)-3-[[(2S)-2-amino-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]hexanoyl]amino]-4-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B1664744.png)
